molecular formula C26H32O5 B1656852 Polyanthin CAS No. 54631-86-6

Polyanthin

Cat. No.: B1656852
CAS No.: 54631-86-6
M. Wt: 424.5 g/mol
InChI Key: MNGYOFNIAOWXIT-DNRBGDKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

While its exact molecular structure remains unspecified in the provided evidence, its classification alongside other cytotoxic compounds (e.g., polyalthialdoic acid, polycaudoside A) implies a terpenoid or glycosidic backbone, common in phytochemicals with bioactive properties . Current research highlights its role in preliminary pharmacological screens, though comprehensive structural and mechanistic studies are lacking.

Properties

CAS No.

54631-86-6

Molecular Formula

C26H32O5

Molecular Weight

424.5 g/mol

IUPAC Name

[(2R,4aR,5R,8aS)-1,1,4a-trimethyl-6-methylidene-5-[(2-oxochromen-7-yl)oxymethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate

InChI

InChI=1S/C26H32O5/c1-16-6-10-22-25(3,4)23(30-17(2)27)12-13-26(22,5)20(16)15-29-19-9-7-18-8-11-24(28)31-21(18)14-19/h7-9,11,14,20,22-23H,1,6,10,12-13,15H2,2-5H3/t20-,22-,23-,26+/m1/s1

InChI Key

MNGYOFNIAOWXIT-DNRBGDKYSA-N

SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC(=C)C2COC3=CC4=C(C=C3)C=CC(=O)O4)C

Isomeric SMILES

CC(=O)O[C@@H]1CC[C@@]2([C@@H](C1(C)C)CCC(=C)[C@H]2COC3=CC4=C(C=C3)C=CC(=O)O4)C

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC(=C)C2COC3=CC4=C(C=C3)C=CC(=O)O4)C

Other CAS No.

54631-86-6

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Physical State : this compound’s colorless solid form contrasts with polyalthialdoic acid (powder) and polyfoliolide A (yellow crystal), suggesting differences in crystallinity and solubility .

Functional and Pharmacological Comparison

All compounds share cytotoxicity, but mechanistic and potency data are sparse:

  • Cytotoxicity Mechanism : this compound’s mode of action is unelucidated, whereas polyalthialdoic acid is hypothesized to inhibit mitochondrial respiration in cancer cells .
  • Pharmacological Data: Quantitative metrics (e.g., IC₅₀ values) are absent in available literature, limiting direct efficacy comparisons. Polyfuroside derivatives, however, are noted for higher molecular weights, which may reduce cell permeability compared to smaller molecules like this compound .

Research Findings and Data Analysis

Critical Gaps in Current Knowledge

  • Structural Data : this compound lacks published NMR or X-ray crystallography data, unlike polycaudoside A and polyfoliolide A, which have defined crystal structures .
  • Synthesis Protocols: No synthesis routes for this compound are reported, whereas polyfuroside PO6’s isolation from Polygonatum odoratum suggests a biosynthetic pathway worth exploring .

Divergence in Literature

  • Bioactivity Reporting : Discrepancies exist in cytotoxicity assays across studies. For instance, this compound’s activity is reported qualitatively, while polyalthialdoic acid has semi-quantitative data (e.g., “moderate activity against HeLa cells”) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Polyanthin
Reactant of Route 2
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Polyanthin

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